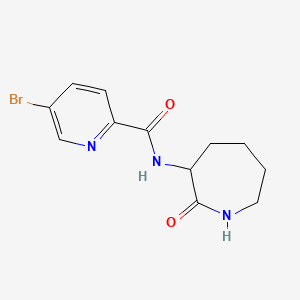
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone, also known as DOFOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in disease pathogenesis. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are believed to play a role in disease pathogenesis.
Biochemical and Physiological Effects:
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to protect against oxidative stress and neurotoxicity. (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be addressed in future studies.
未来方向
There are several future directions for (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone research, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Other future directions include the exploration of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone derivatives and analogs to improve its efficacy and reduce toxicity, as well as the development of novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.
合成方法
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form 2,3-difluorophenylglyoxylamide. This intermediate is then reacted with 1,4-diaminobutane to form the final product, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone.
科学研究应用
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for anticancer drug development. In Alzheimer's and Parkinson's disease research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to possess neuroprotective properties, making it a potential therapeutic agent for these neurodegenerative diseases.
属性
IUPAC Name |
(2,3-difluorophenyl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-4-1-3-9(11(10)14)12(16)15-5-2-7-17-8-6-15/h1,3-4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNUXAGUXDBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)